![molecular formula C8H5ClN2O B12876433 6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)

6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

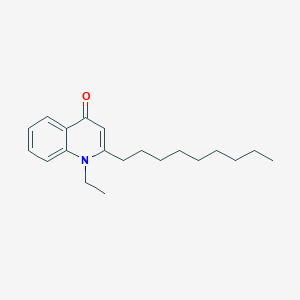

6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. This compound is characterized by its fused pyridine and pyrimidine rings, with a chlorine atom at the 6th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves the CuI-catalyzed C–N bond formation and intramolecular amidation reaction. This reaction is typically carried out at 130°C in dimethylformamide (DMF) . Another method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, which proceeds under mild reaction conditions and can be executed on a gram scale .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the metal-free C-3 chalcogenation method suggests its potential for industrial applications. This method’s operational simplicity and broad functional group tolerance make it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Chalcogenation: The compound can undergo sulfenylation and selenylation at the C-3 position.

Cross-Coupling Reactions: The palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one with (het)arylboronic acids.

Common Reagents and Conditions

Sulfenylation/Selenylation: This reaction typically uses aryl sulfonyl hydrazides as thiol surrogates and proceeds in the presence of iodine under mild conditions.

Suzuki–Miyaura Cross-Coupling: This reaction uses palladium catalysts and (het)arylboronic acids to form (het)aryl and vinyl derivatives.

Major Products Formed

Chalcogenation Products: 3-ArS/ArSe derivatives are formed in high yields (up to 95%) during the chalcogenation reactions.

Cross-Coupling Products: (Het)aryl and vinyl derivatives of the pyrido[1,2-a]pyrimidinone scaffold are obtained.

Wissenschaftliche Forschungsanwendungen

6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its CXCR3 antagonism is achieved through the inhibition of the CXCR3 receptor, which plays a role in immune response modulation . The compound’s acetylcholinesterase inhibition is mediated by its binding to the enzyme’s active site, preventing the breakdown of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

4H-Pyrido[1,2-a]pyrimidin-4-one: Lacks the chlorine atom at the 6th position but shares the same core structure.

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Contains additional substituents that modify its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel |

C8H5ClN2O |

|---|---|

Molekulargewicht |

180.59 g/mol |

IUPAC-Name |

6-chloropyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-10-5-4-8(12)11(6)7/h1-5H |

InChI-Schlüssel |

RZKSYJXJCPCIRW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NC=CC(=O)N2C(=C1)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12876369.png)

![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)

![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)